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5-Methylcytidine - 2140-61-6

5-Methylcytidine

Catalog Number: EVT-298822
CAS Number: 2140-61-6
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Role in Scientific Research:

  • RNA: 5-methylcytidine is a minor constituent of RNA in both prokaryotes and eukaryotes. [] It is primarily found in tRNA and rRNA molecules. [, ]
  • DNA: In DNA, 5-methylcytosine is a significant epigenetic mark, often found at gene promoter regions and associated with gene regulation. []
  • Function: While the specific function of 5-methylcytidine in RNA is not fully understood, it has been implicated in tRNA structure and ion binding. [] In DNA, it plays a crucial role in epigenetic regulation, impacting gene expression and cellular processes.

5-Azacytidine

Compound Description: 5-Azacytidine is a cytidine analog with known antimetabolite properties. Studies show that 5-azacytidine administration to mice specifically reduces the 5-methylcytidine content in liver tRNA. This effect is attributed to the drug's dose-dependent inhibition of tRNA cytosine-5-methyltransferase, the enzyme responsible for 5-methylcytidine synthesis [].

Ribothymidine

Compound Description: Ribothymidine is a nucleoside resulting from the deamination of 5-methylcytidine. In staphylococcal species, 5-methylcytidine is metabolized through a pathway where it's first deaminated to ribothymidine, which is then cleaved to yield thymine [].

Thymine

Compound Description: Thymine is a nucleobase generated in the final step of 5-methylcytidine catabolism in staphylococci. The pathway involves the deamination of 5-methylcytidine to ribothymidine, followed by the cleavage of ribothymidine to yield thymine [].

Cytidine

Compound Description: Cytidine is a naturally occurring nucleoside and a precursor to 5-methylcytidine. Research shows that 5-methylcytidine is deaminated to ribothymidine at a slower rate compared to the deamination of cytidine to uridine by Staphylococcus intermedius [].

Adenosine

Compound Description: Adenosine is a nucleoside that serves as a building block for RNA and plays a role in various biological processes. In the context of the research, adenosine, unlike 2'-O-methyladenosine, is not deaminated by S. aureus [].

5-Hydroxymethylcytosine

Compound Description: 5-Hydroxymethylcytosine is a modified cytosine base. Research indicates that human APOBEC3A (A3A), a DNA-modifying enzyme, can deaminate 5-hydroxymethylcytosine in single-stranded DNA, similar to its ability to deaminate 5-Methylcytidine [].

5-Bromocytidine

Compound Description: 5-Bromocytidine is a cytidine analog containing a bromine atom. Studies show that human APOBEC3A (A3A) can deaminate 5-bromocytidine in single-stranded DNA, much like it does with 5-Methylcytidine [].

2'-Deoxy-5-methylcytidine

Compound Description: 2'-Deoxy-5-methylcytidine is a deoxyribonucleoside analog of 5-methylcytidine, lacking a hydroxyl group at the 2' position. This compound is highlighted in research focused on the synthesis of nucleoside triphosphates that act as potent inhibitors of hepatitis B virus DNA polymerase [].

N1-methyl pseudouridine

Compound Description: N1-methyl pseudouridine is a modified uridine nucleoside. Research indicates that replacing uridine with N1-methyl pseudouridine in in vitro-transcribed mRNA can improve its functionality in immune cells and in vivo, particularly in the liver [].

Deoxyguanosine

Compound Description: Deoxyguanosine is a naturally occurring deoxynucleoside, serving as a building block for DNA. In research focusing on quantifying DNA methylation, deoxyguanosine is used as an internal standard in LC-MS/MS analysis for calculating global DNA methylation ratios [].

Source and Classification

5-Methylcytidine is primarily found in the RNA of various organisms, including mammals, where it has been identified in transfer RNA and ribosomal RNA. It is classified as a nucleoside modification, specifically a methylated form of cytidine. This compound is part of a broader category of nucleic acid modifications that include other methylated bases, such as 5-hydroxymethylcytidine and 5-methylcytosine in DNA.

Synthesis Analysis

The synthesis of 5-methylcytidine can be achieved through several methods, with solid-phase phosphoramidite chemistry being one of the most common approaches. This method involves the following key steps:

  1. Starting Material: The synthesis typically starts from uridine derivatives.
  2. Methylation Reaction: The introduction of a methyl group at the 5-position can be performed using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
  3. Phosphitylation: The resulting 5-methylcytidine can be converted into its phosphoramidite form for incorporation into oligonucleotides.
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications.
Molecular Structure Analysis

The molecular structure of 5-methylcytidine consists of a ribose sugar attached to a pyrimidine base (cytosine) that has a methyl group at the C5 position. The chemical formula for 5-methylcytidine is C_10H_13N_3O_4, and its molecular weight is approximately 241.23 g/mol.

Structural Features

  • Base: The pyrimidine ring exhibits typical nitrogen-containing heterocyclic characteristics.
  • Sugar Moiety: The ribose sugar is in its β-anomeric form, which is crucial for its role in RNA.
  • Methyl Group: The methyl group affects the hydrogen bonding properties and sterics of the nucleoside, influencing its interactions with other nucleic acids.
Chemical Reactions Analysis

5-Methylcytidine participates in various chemical reactions typical for nucleosides:

  • Hydrolysis: Under acidic conditions, it can undergo hydrolysis to yield cytidine.
  • Redox Reactions: It can be oxidized to form 5-hydroxymethylcytidine under specific conditions.
  • Enzymatic Reactions: It serves as a substrate for various enzymes involved in RNA metabolism, including methyltransferases that further modify RNA.

The detection and quantification of 5-methylcytidine often utilize advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS), allowing for precise measurement even in complex biological samples .

Mechanism of Action

The mechanism of action of 5-methylcytidine primarily involves its role in regulating gene expression through epigenetic modifications. It influences:

  • Transcription Regulation: Methylation at specific sites can inhibit transcription by altering chromatin structure or by recruiting proteins that repress transcription.
  • RNA Stability: Modifications like 5-methylcytidine can enhance the stability of RNA molecules by protecting them from degradation.

Recent studies have shown that the presence of this modification is enriched in regions associated with active transcription and mRNA export processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biological applications.

Chemical Properties

  • Melting Point: The melting point ranges around 200–210 °C.
  • pKa Values: The pKa values indicate that it behaves as a weak acid, which can influence its interactions in biological systems.

These properties make 5-methylcytidine suitable for various biochemical applications, particularly in studying RNA modifications and their effects on gene expression.

Applications

5-Methylcytidine has several scientific applications:

  1. Epigenetic Research: It serves as a marker for studying epigenetic modifications and their roles in gene regulation during development and disease.
  2. RNA Biology: Its incorporation into RNA probes aids in understanding RNA stability and processing mechanisms.
  3. Therapeutics Development: Investigating the pathways involving this modification could lead to novel therapeutic strategies targeting diseases associated with dysregulated gene expression.

Recent advancements have also focused on developing sequencing methods to accurately detect and quantify this modification within RNA molecules, enhancing our understanding of its biological significance .

Introduction to 5-Methylcytidine

Historical Discovery and Early Characterization

The identification of 5-methylcytidine unfolded through pivotal mid-20th-century investigations:

  • 1951: Rollin Hotchkiss first detected an atypical "fifth base" in bacterial DNA hydrolysates using paper chromatography, though precise structural elucidation remained incomplete initially [1].
  • 1960: D.B. Dunn conclusively isolated and characterized this compound from Serratia marcescens RNA, confirming its identity as 5-methylcytidine through rigorous crystallographic and spectroscopic analyses [4].
  • 1970s–1980s: Advanced chromatographic and radiolabeling techniques enabled quantitative mapping, revealing 5-methylcytidine’s presence in diverse eukaryotes and prokaryotes at concentrations of ~1–2 residues per 1,000 ribonucleotides [10].

Table 1: Key Milestones in 5-Methylcytidine Research

YearDiscoveryInvestigator/Reference
1951Detection of "minor base" in DNAHotchkiss [1]
1960Isolation from bacterial RNADunn [4]
1972Identification in mammalian brain DNA/RNAPenn et al. [5]
2009TET-mediated oxidation pathway characterizationTahiliani et al. [3]

These foundational studies established 5-methylcytidine not merely as a biochemical curiosity but as an evolutionarily conserved regulatory modification [8] [9].

Chemical Structure and Biochemical Properties

5-Methylcytidine (C₁₀H₁₅N₃O₅; molecular weight 257.24 g/mol; CAS RN 2140-61-6) exhibits the following defining characteristics:

  • Structural Configuration: The methyl group (-CH₃) substitutes hydrogen at cytidine’s C5 position, yielding a hydrophobic pyrimidine derivative. Its N-glycosidic bond adopts the anti-conformation, positioning the methyl group away from the ribose moiety, which maintains standard C2′-endo puckering in B-form nucleic acid duplexes [4] [8].
  • Physicochemical Behavior:
  • UV absorption maxima shift predictably with pH: λₘₐₓ = 287 nm (pH 0) → 277 nm (pH 7) due to protonation state alterations [8].
  • Water solubility remains limited (25 mg/mL), necessitating polar solvents like dimethyl sulfoxide for experimental applications [6] [8].
  • pKa values near 4.21 reflect the nucleobase’s weakly acidic nature, influencing ionization under physiological conditions [8].
  • Metabolic Interconversions: 5-Methylcytidine functions as a metabolic node:
  • Phosphorylation: Cellular kinases convert it to 5-methylcytidine monophosphate (m5CMP).
  • Deamination: Bacterial deaminases (e.g., Klebsiella pneumoniae Kpn00632) catalyze irreversible conversion to thymidine, linking pyrimidine salvage pathways [7].
  • Oxidation: Ten-eleven translocation (TET) dioxygenases sequentially oxidize DNA-embedded 5-methyl-2′-deoxycytidine to 5-hydroxymethyl-2′-deoxycytidine, 5-formyl-2′-deoxycytidine, and 5-carboxy-2′-deoxycytidine—key intermediates in active demethylation [3] [5] [9].

Table 2: Physicochemical Properties of 5-Methylcytidine

PropertySpecification
Molecular FormulaC₁₀H₁₅N₃O₅
IUPAC Name4-Amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2(1H)-one
CrystallizationMonoclinic prisms (ethanol/water mixtures)
Melting Point212–215°C (decomposition)
Aqueous SolubilitySparingly soluble (25 mg/mL)
Major Absorption Bands287 nm (acidic), 277 nm (neutral)

This distinctive chemistry underpins its interactions with methyl-binding proteins and catalytic enzymes across biological contexts [4] [5] [8].

Biological Significance in Epigenetics and Post-Transcriptional Modifications

DNA Methylation and Epigenetic Regulation

In genomic DNA, 5-methyl-2′-deoxycytidine constitutes the predominant covalent nucleotide modification in vertebrates, generated by DNA methyltransferases (DNMTs):

  • Establishment and Maintenance: De novo methyltransferases DNMT3A and DNMT3B initiate methylation at cytosine-phosphate-guanine (CpG) dinucleotides, while DNMT1 perpetuates these marks during replication via recognition of hemi-methylated DNA [1] [5].
  • Symmetry and Heritability: CpG dyad symmetry enables faithful epigenetic inheritance—methylation patterns propagate clonally, mediating cellular memory in differentiation [5].
  • Transcriptional Outcomes: Promoter-localized 5-methyl-2′-deoxycytidine typically recruits methyl-binding domain proteins (e.g., MeCP2) and histone deacetylases, establishing transcriptionally repressive chromatin. Conversely, intragenic methylation correlates with active transcription, modulating splice variant expression [3] [5].
  • Oxidative Demethylation: TET enzymes initiate stepwise oxidation, converting 5-methyl-2′-deoxycytidine to 5-hydroxymethyl-2′-deoxycytidine and beyond. This dynamic process facilitates rapid epigenetic reprogramming in embryonic stem cells and neuronal tissues [3] [9].

RNA Modifications and Functional Impacts

Within RNA, 5-methylcytidine fine-tunes structural and functional attributes:

  • Transfer RNA Stability: Methylation at positions 34 (anticodon wobble), 40, 48, and 49 stabilizes tertiary folding, prevents endonuclease cleavage (e.g., angiogenin), and ensures codon-anticodon fidelity. Loss of tRNA methylation impairs translational efficiency and stress response [3] [5] [10].
  • Ribosomal RNA Processing: rRNA methylation by NSUN methyltransferases facilitates ribosomal subunit assembly and modulates translational accuracy. Aberrant methylation correlates with ribosomopathies and oncogenic transformation [5].
  • Messenger RNA Regulation: Though less abundant, 5-methylcytidine in mRNA influences transcript stability, subcellular localization, and interaction with reader proteins, adding regulatory complexity to gene expression [5].

Clinical and Diagnostic Implications

Dysregulation of 5-methylcytidine metabolism underlies human pathologies:

  • Hematopoietic Malignancies: Recurrent DNMT3A mutations occur in 15–36% of cytogenetically normal acute myeloid leukemias, while TET2 mutations typify myelodysplastic syndromes. Both lesions disrupt differentiation through aberrant methylation/oxidation [1] [3].
  • Therapeutic Targeting: Hypomethylating agents azacitidine and decitabine incorporate into DNA, trap DNMTs, and deplete methylation, yielding clinical responses in myelodysplastic syndromes (40–60% response rates) [1] [3].
  • Biomarker Potential: Circulating tumor DNA often displays cancer-specific 5-methyl-2′-deoxycytidine patterns, enabling non-invasive diagnostics via liquid biopsy approaches [1].

Table 3: Disease Associations of 5-Methylcytidine Dysregulation

PathologyMolecular DefectFunctional Consequence
Acute Myeloid LeukemiaDNMT3A mutations (20–36% of cases)Impaired hematopoietic differentiation
Myelodysplastic SyndromesTET2 inactivation; IDH1/IDH2 mutationsBlocked 5-methylcytidine oxidation
Neurodevelopmental DisordersMeCP2 dysfunction (Rett syndrome)Aberrant reading of neuronal methylation
Metabolic DisordersFolate/vitamin C deficiencyReduced SAM production; impaired TET activity

The multifaceted roles of 5-methylcytidine underscore its centrality in both physiological gene regulation and pathological states, cementing its status as a critical target for diagnostic and therapeutic innovation [1] [3] [5].

Properties

CAS Number

2140-61-6

Product Name

5-Methylcytidine

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)

InChI Key

ZAYHVCMSTBRABG-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Synonyms

5-methyl-cytidine
5-methylcytidine

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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